Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate
Description
Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-24-18(23)14-9-10-15-16(12-14)25-19(20-15)21-17(22)11-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,20,21,22)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGHMPZVDXLAPF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with cinnamic acid derivatives under acidic or basic conditions. The reaction is often catalyzed by agents such as hydrochloric acid or sodium hydroxide, followed by esterification with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used in the synthesis of rubber accelerators.
6-Nitrobenzothiazole: Studied for its potential anticancer activity.
The uniqueness of this compound lies in its cinnamamide moiety, which imparts distinct biological activities and enhances its potential as a therapeutic agent.
Biological Activity
Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes findings from various studies to provide an in-depth overview of its biological activity, including mechanism of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 222.26 g/mol
- CAS Number : 50850-93-6
The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The presence of the ethyl and cinnamamide groups enhances its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression and inflammation. For instance, thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
- Modulation of Gene Expression : this compound may influence the expression of genes associated with pluripotency and differentiation. Similar thiazole compounds have been identified as enhancers of Oct3/4 expression, a critical factor for maintaining stem cell pluripotency .
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which are common among thiazole derivatives. This activity is often linked to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (Cervical Cancer) | 15 | Induces apoptosis via caspase activation |
| Study B | MCF-7 (Breast Cancer) | 20 | Inhibits cell proliferation by cell cycle arrest |
| Study C | A549 (Lung Cancer) | 12 | Modulates signaling pathways related to apoptosis |
These results indicate a promising profile for the compound as an anticancer agent.
Antimicrobial Activity
The antimicrobial effects were assessed against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
These findings suggest that this compound has significant antimicrobial properties, particularly against Gram-positive bacteria.
Case Studies
- Case Study on Anticancer Efficacy : A recent study investigated the effects of this compound on MCF-7 cells. The compound was found to induce apoptosis by activating the caspase cascade, leading to increased cell death rates compared to untreated controls .
- Case Study on Antimicrobial Properties : In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results demonstrated that it inhibited bacterial growth effectively, suggesting its potential use as an alternative treatment for resistant strains .
Q & A
Q. 1.1. What are the optimal synthetic routes for Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of 2-aminothiophenol derivatives with ethyl chloroformate under basic conditions (e.g., NaOH or K₂CO₃) to form the benzothiazole core .
Amide Coupling : Reaction of the benzothiazole intermediate with cinnamic acid derivatives using coupling agents (e.g., DCC or EDC/HOBt) in solvents like dichloromethane or DMF .
Optimization : Control temperature (e.g., 60–80°C for cyclization), pH (neutral to slightly basic), and solvent polarity to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) improves yield .
Q. 1.2. How is the compound’s structural integrity confirmed post-synthesis?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths/angles and confirm stereochemistry .
- Spectroscopy :
Advanced Research Questions
Q. 2.1. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?
Methodological Answer:
- SAR Studies :
- Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance electrophilicity, improving interactions with cysteine residues in target enzymes (e.g., EGFR or BCL-2) .
- Polar Substituents (e.g., hydroxyl, morpholino) : Increase solubility and modulate binding to hydrophobic pockets in biological targets .
- Table: Key Substituent Effects
Q. 2.2. What mechanistic insights explain its pro-apoptotic activity in cancer cells?
Methodological Answer:
- Target Interaction : Molecular docking studies suggest inhibition of anti-apoptotic proteins (e.g., BCL-2) via hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the cinnamamide group .
- Pathway Analysis : Western blotting confirms downregulation of survivin and caspase-3 activation in treated cells (IC₅₀ values: 2–10 µM) .
Q. 2.3. How can conflicting purity data (e.g., HPLC vs. NMR) be resolved during characterization?
Methodological Answer:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate impurities (e.g., hydrolyzed esters or unreacted intermediates) .
- ¹H NMR Quantification : Integrate residual solvent peaks (e.g., DMSO at δ 2.50 ppm) to estimate purity. For example, a 90% pure sample may show 10% impurity peaks at δ 2.75–2.65 ppm .
Experimental Design & Data Analysis
Q. 3.1. What strategies are effective for scaling up synthesis without compromising purity?
Methodological Answer:
Q. 3.2. How can crystallographic data resolve ambiguities in molecular geometry?
Methodological Answer:
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices in poorly diffracting crystals .
- Density Functional Theory (DFT) : Compare experimental bond lengths (e.g., C–S: 1.74 Å) with computational models to validate conformations .
Biological Application Challenges
Q. 4.1. What in vitro assays are suitable for evaluating its pharmacokinetic properties?
Methodological Answer:
- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance (TEER) and LC-MS quantification .
- Microsomal Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor parent compound depletion via UPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
